molecular formula C23H29NO5 B4040276 1-[2-(2-biphenylyloxy)ethyl]-3,5-dimethylpiperidine oxalate

1-[2-(2-biphenylyloxy)ethyl]-3,5-dimethylpiperidine oxalate

Cat. No.: B4040276
M. Wt: 399.5 g/mol
InChI Key: PPRSCZYTAQSBGL-UHFFFAOYSA-N
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Description

1-[2-(2-biphenylyloxy)ethyl]-3,5-dimethylpiperidine oxalate is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.20457303 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Oxalate Metabolism and Therapeutic Targets : The review by Letavernier and Daudon (2020) discusses oxalate as a metabolic end-product promoting the formation of calcium oxalate crystals, which can threaten renal function. The review highlights lactate dehydrogenase (LDH) enzymes, especially the LDH-5 isoenzyme, as potential therapeutic targets for reducing oxalate synthesis. This suggests a focus on understanding metabolic pathways and finding pharmaceutical targets for conditions like primary hyperoxaluria and ethylene glycol poisoning (Letavernier & Daudon, 2020).

Primary Hyperoxaluria Type 1 (PH1) Therapies : Dejban and Lieske (2022) provide an update on emerging therapies for PH1, a rare genetic disorder leading to excessive oxalate production and severe renal complications. The review focuses on the use of RNA interference therapeutics and other novel approaches, including stiripentol, for reducing urinary oxalate excretion. This highlights the importance of genetic and pharmacological innovations in treating metabolic disorders (Dejban & Lieske, 2022).

Analytical Methods for Antioxidant Activity : Munteanu and Apetrei (2021) critically present tests used to determine antioxidant activity, essential for various fields including medicine and pharmacy. Understanding the detection mechanisms and applicability of these tests is crucial for researching antioxidants' implications in health and disease management (Munteanu & Apetrei, 2021).

Environmental Impact of Ethylene Glycol : Hess, Bartels, and Pottenger (2004) review the toxicological profile of ethylene glycol, focusing on its metabolic pathways and effects following ingestion. Understanding these mechanisms is essential for developing safety standards and therapeutic interventions in cases of poisoning. This research is critical for environmental health and safety regulations (Hess, Bartels, & Pottenger, 2004).

Properties

IUPAC Name

3,5-dimethyl-1-[2-(2-phenylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.C2H2O4/c1-17-14-18(2)16-22(15-17)12-13-23-21-11-7-6-10-20(21)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,17-18H,12-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRSCZYTAQSBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=CC=C2C3=CC=CC=C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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